YM 202074

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

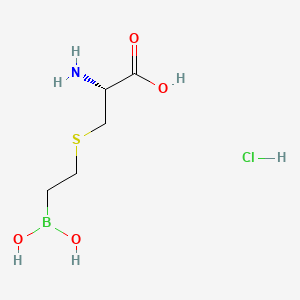

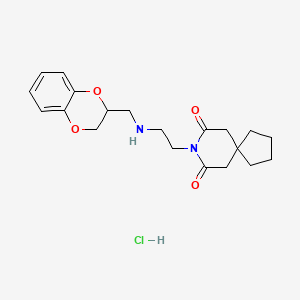

YM 202074 is a high affinity, selective metabotropic glutamate receptor type 1 (mGlu 1) antagonist . It binds an allosteric site of the rat mGlu 1 receptor with a K of 4.8 nM . It inhibits mGlu 1-mediated inositol phosphates production .

Synthesis Analysis

YM-202074 is not currently in stock and may be available by custom synthesis . For cost-effective reasons, the minimum order is 1g .

Molecular Structure Analysis

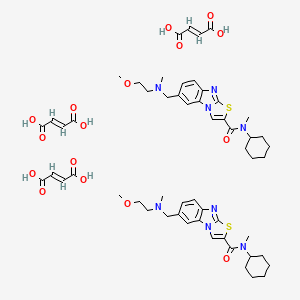

The chemical formula of YM-202074 is C22H30N4O2S . Its exact mass is 414.21 and its molecular weight is 414.570 . The IUPAC/Chemical Name is N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide .

Chemical Reactions Analysis

YM-202074 is soluble in DMSO and water . It is shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Physical And Chemical Properties Analysis

YM-202074 is a white to off-white solid powder . It is soluble in DMSO and water . It can be stored at room temperature .

Scientific Research Applications

YM 202074 has been studied extensively in both in vivo and in vitro models.

In Vivo

YM 202074 has been studied in various animal models for its efficacy in the treatment of various diseases. The compound has been shown to be effective in inhibiting this compound activity in animal models of cancer, autoimmune diseases, and other diseases associated with this compound activity. In addition, this compound has been shown to be effective in suppressing tumor growth and invasion in animal models of cancer.

In Vitro

YM 202074 has been studied extensively in both in vitro and in vivo models. In vitro studies have demonstrated that this compound is a highly selective and potent this compound inhibitor, with a high degree of selectivity for this compound over other kinases. In addition, this compound has been shown to have a high affinity for this compound and is able to inhibit this compound activity in a dose-dependent manner.

Mechanism of Action

Target of Action

YM 202074, also known as this compound sesquifumarate or N-Cyclohexyl-6-[[N-(2-methoxyethyl)-N-methylamino]methyl]-N-methylthiazolo[3,2-a]benzoimidazole-2-carboxamidesesquifumarate, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in synaptic transmission and plasticity .

Mode of Action

This compound binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . This binding inhibits the receptor’s activity, thereby preventing the downstream effects of mGluR1 activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mGluR1-mediated production of inositol phosphates . By inhibiting mGluR1, this compound reduces the production of these signaling molecules, thereby affecting the downstream cellular processes that they regulate .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using positron emission tomography (PET) imaging . The compound was found to have a volume of distribution (VT) that showed excellent agreement with the VT values based on the metabolite-corrected plasma input function . A two-tissue compartmental model (2TCM) was found to be the preferred model for characterizing the pharmacokinetics of this compound in the mouse brain .

Result of Action

The primary molecular effect of this compound is the inhibition of mGluR1-mediated inositol phosphates production . This results in a decrease in the intracellular signaling processes regulated by these molecules. On a cellular level, this compound has been found to be neuroprotective in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability at room temperature can influence its efficacy

Biological Activity

YM 202074 has been shown to be effective in suppressing tumor growth and invasion in animal models of cancer, as well as in suppressing this compound activity in both in vivo and in vitro models. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities.

Biochemical and Physiological Effects

This compound has been shown to inhibit this compound activity in a dose-dependent manner. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities. The compound has also been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using YM 202074 in laboratory experiments is its high selectivity and potency. This compound has been shown to have a high affinity for this compound and is able to inhibit this compound activity in a dose-dependent manner. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities. The main limitation of using this compound in laboratory experiments is its lack of availability for commercial use.

Future Directions

For research include further exploration of the pharmacological properties of YM 202074, as well as the development of novel formulations and drug delivery systems. Additionally, further research is needed to evaluate the safety and efficacy of this compound in clinical trials. Other potential future directions include the development of novel this compound inhibitors, as well as the exploration of combination therapies with this compound.

Synthesis Methods

YM 202074 was synthesized using a combination of organic synthesis and solid-phase synthesis techniques. The compound was first prepared by condensation of the appropriate aryl bromide and aminopyridine intermediate. The resulting intermediate was then subjected to a series of reactions to give the desired product. The final step involved a Suzuki-Miyaura cross-coupling reaction to give the desired product.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

YM 202074 binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . It inhibits mGluR1-mediated inositol phosphates production in rat cerebellar granule cells .

Cellular Effects

It is known that it inhibits mGluR1-mediated inositol phosphates production, which can influence cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to an allosteric site of the mGluR1 receptor . This binding inhibits mGluR1-mediated inositol phosphates production .

properties

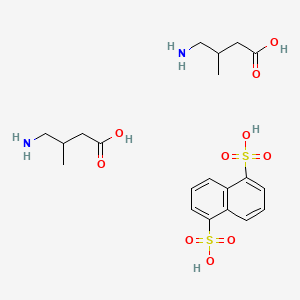

IUPAC Name |

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHEZNVNBKOQJ-VQYXCCSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72N8O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.